Bis-(4-methylumbelliferyl)phosphate

Phosphodiesterase Platelet biology Enzyme specificity

Researchers quantifying surface membrane phosphodiesterase (PDE) activity face cross-reactivity with intracellular isoforms when using bis-pNPP. Bis-MUP provides selective membrane PDE measurement with 8-13× higher sensitivity than chromogenic substrates. • Selective for surface membrane PDE activity in platelets and other systems • 8-13× higher sensitivity than p-nitrophenol-based assays • 50-fold higher saturation concentration vs. monoester substrates for accurate kinetics • Requires Triton X-100 for sphingomyelinase activity assays

Molecular Formula C20H15O8P
Molecular Weight 414.3 g/mol
CAS No. 51379-07-8
Cat. No. B1214255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(4-methylumbelliferyl)phosphate
CAS51379-07-8
Synonymsis-(4-methylumbelliferyl)phosphate
MUpMU
Molecular FormulaC20H15O8P
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C
InChIInChI=1S/C20H15O8P/c1-11-7-19(21)25-17-9-13(3-5-15(11)17)27-29(23,24)28-14-4-6-16-12(2)8-20(22)26-18(16)10-14/h3-10H,1-2H3,(H,23,24)
InChIKeyFEGSOIMPQDYXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-(4-methylumbelliferyl)phosphate – Fluorogenic Phosphodiesterase Substrate


Bis-(4-methylumbelliferyl)phosphate (BMUP, bis-MUP) is a synthetic fluorogenic phosphodiester compound with the molecular formula C20H15O8P and a molecular weight of 414.3 g/mol . It consists of two 4-methylumbelliferyl (4-MU) groups linked by a phosphate moiety, functioning as a substrate for phosphodiesterases and certain phosphatases [1]. Upon enzymatic hydrolysis, it releases the highly fluorescent product 4-methylumbelliferone, enabling sensitive quantification of enzyme activity .

Workflow Fluorogenic phosphodiesterase activity assays
Target Phosphodiesterase and phosphatase enzyme studies
Detection 4-Methylumbelliferone (4-MU) fluorescence readout

Why Generic Phosphodiesterase Substrates Cannot Substitute for Bis-(4-methylumbelliferyl)phosphate


Generic substitution of phosphodiesterase substrates is not scientifically valid due to fundamental differences in enzyme specificity, reaction kinetics, and detection modality. While bis-(p-nitrophenyl) phosphate (bis-pNPP) serves as a common colorimetric substrate for phosphodiesterases, it exhibits distinct enzyme selectivity compared to bis-(4-methylumbelliferyl)phosphate [1]. Furthermore, the fluorogenic 4-MU detection system offers substantially higher sensitivity than chromogenic assays . Most critically, the kinetic parameters—including substrate saturation concentrations—differ dramatically between substrates, with bis-MUP requiring approximately 50-fold higher concentrations to achieve saturation compared to monoester substrates [2]. These non-interchangeable properties demand careful substrate selection based on the specific enzyme system and required assay sensitivity.

!

Enzyme isoform selectivity differs from bis-pNPP; may alter assay specificity for membrane PDE.

!

Fluorogenic 4-MU detection offers higher sensitivity than chromogenic bis-pNPP; sensitivity context may not transfer.

!

Kinetic saturation requirements differ substantially from monoester substrates; direct substitution may invalidate protocols.

Quantitative Differentiation Against Comparator Substrates


Phosphodiesterase Isoform Specificity vs. Bis-pNPP in Platelet Membranes

Bis-(4-methylumbelliferyl)phosphate is specifically hydrolyzed by the surface membrane-associated phosphodiesterase activity of pig platelets, whereas bis-(p-nitrophenyl) phosphate is also hydrolyzed by an intracellular phosphodiesterase isoform that acts on 5'-dTMP-p-nitrophenyl ester [1]. This differential specificity enables selective measurement of the surface membrane enzyme marker using the bis-MUP substrate, which cannot be achieved with bis-pNPP due to its broader isoform cross-reactivity.

Isoform Selectivity
Head-to-head
Bis-MUP: Specific for surface membrane PDE
Bis-pNPP: Broader isoform cross-reactivity
Supports selective membrane PDE isoform measurement
Based on platelet membrane preparations
Phosphodiesterase Platelet biology Enzyme specificity

Fluorogenic vs. Chromogenic Detection Sensitivity Advantage

The 4-methylumbelliferyl (4-MU) fluorogenic detection system provides substantially greater sensitivity compared to chromogenic p-nitrophenol-based detection. Specifically, 4-methylumbelliferyl phosphate is 8 to 13 times more sensitive than p-nitrophenyl phosphate in enzyme immunoassays for the detection of antibodies to human immunodeficiency viruses . Since bis-MUP and bis-pNPP share the same core fluorophore/chromophore upon hydrolysis (bis-MUP yields two 4-MU molecules; bis-pNPP yields two p-nitrophenol molecules), the relative sensitivity advantage of the 4-MU system is directly applicable to the bis-substrate comparison.

Detection Sensitivity
Class-level
8–13× more sensitive
Supports fluorogenic assay sensitivity review
4-MU vs p-nitrophenol; immunoassay context
Fluorogenic substrate Assay sensitivity ELISA

Substrate Saturation Concentration: Phosphodiesterase vs. Phosphomonoesterase

In marine microbial ectoenzyme assays, phosphomonoesterase (PME) activity reached maximum velocity (Vm) with the addition of only 1 µM 4-methylumbelliferyl phosphate (MUF-P), whereas phosphodiesterase (PDE) activity required up to 50 µM bis(4-methylumbelliferyl)phosphate (bis-MUF-P) to achieve substrate saturation [1]. The half-saturation constant (Km) for PDE using bis-MUP was, on average, 33 ± 25 times higher than the Km for PME using MUP [1].

Saturation Concentration
Cross-study
50 µM vs 1 µM
33× higher Km
Requires higher substrate concentration for PDE saturation
Marine ectoenzyme assays; bis-MUP vs MUP
Phosphodiesterase Phosphomonoesterase Kinetic parameters Marine microbiology

Sphingomyelinase Activity and Detergent Dependence

Purified placental sphingomyelinase (EC 3.1.4.12) hydrolyzes bis-MUP with activity that is strictly dependent on the presence of the detergent Triton X-100. At very low detergent concentrations, bis-MUP hydrolysis approached zero, while Triton X-100 enhanced activity at all concentrations tested [1]. In contrast, the comparator substrate hexadecanoyl(nitrophenyl)phosphorylcholine (HDNP-PC) formed its own micelle and was inhibited by Triton X-100 at substrate concentrations below 4 mM [1].

Detergent Dependence
Head-to-head
Bis-MUP: Requires Triton X-100 for activity
HDNP-PC: Inhibited by Triton X-100
Supports detergent optimization in sphingomyelinase assays
Purified placental enzyme; opposite detergent response
Sphingomyelinase Phosphodiesterase Detergent effects Enzyme kinetics

Fluorometric Assay Sensitivity for Platelet Membrane PDE Marker

The use of bis-MUP as a substrate for the pig platelet surface membrane-associated phosphodiesterase activity provides a sensitive, fluorimetric assay for this marker enzyme, whereas the traditional substrate bis-pNPP yields a less sensitive colorimetric readout [1]. The fluorometric detection of 4-methylumbelliferone offers lower background and higher signal-to-noise compared to the absorbance measurement of p-nitrophenol [2].

Assay Sensitivity
Cross-study
Bis-MUP: Fluorometric; improved S/N
Bis-pNPP: Colorimetric; lower sensitivity
Enables sensitive fluorometric PDE marker detection
Qualitative comparison; platelet membrane PDE
Phosphodiesterase Fluorometric assay Platelet membrane marker

Optimal Application Scenarios Based on Quantitative Evidence


Selective Measurement of Surface Membrane Phosphodiesterase

Researchers requiring specific quantification of the surface membrane-associated phosphodiesterase marker enzyme in platelets or similar systems should select bis-MUP over bis-pNPP. The evidence demonstrates that bis-pNPP exhibits cross-reactivity with intracellular phosphodiesterase isoforms, confounding membrane-specific measurements, whereas bis-MUP provides selective measurement of the surface membrane activity [1]. This application is particularly relevant for studies of platelet membrane biology and membrane marker characterization.

High-Sensitivity Fluorometric Enzyme Assays and Immunoassays

For applications demanding high analytical sensitivity, such as low-abundance enzyme detection, diagnostic immunoassays (including ELISA formats), or assays with limited sample volumes, the 4-MU fluorogenic detection system (including bis-MUP) provides an 8- to 13-fold sensitivity advantage over p-nitrophenol-based chromogenic substrates [1]. This sensitivity gain translates to improved limits of detection and reduced sample consumption.

Marine Microbial Ecology and Dissolved Organic Phosphorus Cycling

In environmental microbiology and biogeochemistry studies examining phosphodiesterase (PDE) activity in marine or freshwater systems, bis-MUP is the established substrate of choice. However, researchers must account for its kinetic profile: PDE saturation requires approximately 50 µM bis-MUP, which is 50-fold higher than the 1 µM MUP concentration required for phosphomonoesterase saturation [1]. This kinetic information is essential for proper experimental design and accurate activity quantification in aquatic ecosystem studies.

Sphingomyelinase Activity Assays with Detergent Optimization

Investigators studying purified or recombinant sphingomyelinase activity using bis-MUP must incorporate Triton X-100 into their assay buffer to observe measurable hydrolysis, as activity approaches zero at very low detergent concentrations [1]. This detergent dependence is unique to bis-MUP among phosphodiester substrates and represents a critical protocol parameter for reproducible sphingomyelinase assays.

Application
Selection Property
Validation Focus
Surface membrane PDE marker studies
Isoform selectivity context
Membrane-specific PDE measurement
High-sensitivity enzyme assays
Fluorogenic detection sensitivity
LOD and sample volume optimization
Marine PDE activity studies
Kinetic saturation requirement
Substrate concentration optimization
Sphingomyelinase activity assays
Detergent-dependent activity context
Triton X-100 requirement verification

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